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Compound of Interest

Compound Name: Bisphenol A epoxy diacrylate

Cat. No.: B12844683 Get Quote

Welcome to the technical support center for troubleshooting issues related to 3D printing with

Bisphenol A diglycidyl ether (BADGE)-based resins. This guide is designed for researchers,

scientists, and drug development professionals to quickly diagnose and resolve common

problems, with a specific focus on layer separation, also known as delamination.

Frequently Asked Questions (FAQs)
Q1: What is layer separation in BADGE-based 3D printing?

A1: Layer separation, or delamination, is a printing defect where the layers of the 3D printed

object do not adhere to each other properly, leading to visible cracks or complete separation

between layers.[1] This compromises the structural integrity and aesthetic quality of the printed

part.

Q2: What are the most common causes of layer separation with BADGE resins?

A2: The most common causes are generally related to improper curing and printing

parameters. These can include:

Insufficient Curing: Inadequate UV exposure time for each layer results in a weak bond

between layers.[1]

Incorrect Printing Parameters: Suboptimal settings for layer thickness, lift speed, and

exposure time can all contribute to poor layer adhesion.
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Resin Temperature: Low resin temperature can increase viscosity, hindering proper flow and

layer fusion.[2]

Model Orientation and Supports: Large cross-sectional areas per layer and inadequate

support structures can increase the peel forces, leading to delamination.[1][2]

Contaminated Resin or FEP Film: Debris in the resin or a cloudy FEP film can block the UV

light, causing localized under-curing.[1]

Q3: How does the chemistry of BADGE-based resins contribute to layer separation?

A3: BADGE-based resins are a type of epoxy resin that undergoes a process called

photopolymerization when exposed to UV light. The presence of two or more epoxy groups in

their molecular structure allows for a high degree of crosslinking, forming a strong three-

dimensional network. However, if the polymerization process is incomplete between layers due

to any of the factors mentioned above, the interlayer chemical bonds will be weak, resulting in

delamination. The selection of reactants, the mixing ratio, and the curing process itself are

crucial in determining the final properties of the cured epoxy resin, including its adhesion and

mechanical strength.

Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving layer separation

issues.

Problem: My prints are showing clear horizontal cracks
and layers are peeling apart.
This is a classic sign of layer separation. Follow the steps below to identify and fix the root

cause.

Inadequate curing is the primary suspect for layer separation.

Question: What are the optimal exposure settings for my BADGE resin?

Answer: Optimal exposure times can vary depending on the specific resin formulation, the 3D

printer's light source intensity, and the desired layer thickness. As a starting point, refer to the
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manufacturer's recommendations. If layer separation persists, a calibration print is highly

recommended to fine-tune your settings.

Experimental Protocol: Exposure Time Calibration

Objective: To determine the optimal exposure time for a given BADGE resin and layer

thickness.

Materials: Your BADGE-based resin, a calibration model (e.g., the "Resin XP2 Validation

Matrix" or a simple array of small, detailed objects), and your 3D printer.

Methodology:

Set a baseline layer thickness (e.g., 50 µm).

Create a series of print files for the calibration model, each with a different exposure time.

Start with a range around the manufacturer's recommendation, increasing in small

increments (e.g., 0.5 or 1 second).

Print each calibration model.

After cleaning and post-curing, carefully examine each print. The optimal exposure time

will produce a print with good detail, sharp edges, and no signs of under-curing (softness,

loss of detail) or over-curing (bloating, loss of negative space).

For evaluating interlayer adhesion, a simple test can be to print a tall, thin cylinder and

attempt to manually separate the layers. A well-cured part will be difficult to break along

the layer lines.

If curing seems adequate, other printing and environmental factors may be at play.

Question: What other printing parameters should I check to prevent layer separation?

Answer: Besides exposure time, several other parameters are critical:

Lift Speed: A high lift speed can create excessive peeling forces, pulling layers apart. Try

reducing the lift speed.
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Layer Thickness: Thicker layers require longer exposure times to cure properly. If you are

using a larger layer height, ensure your exposure time is adjusted accordingly.

Resin Temperature: Most resins perform best within a specific temperature range (typically

20-28 °C or 68-82 °F).[2] If your printing environment is too cold, the resin's viscosity will

increase, which can impede proper layer formation. Consider using a resin vat heater or

warming the printing room.

Quantitative Data: General Printing Parameter Adjustments

Parameter
Symptom of Incorrect
Setting

Recommended Action

Lift Speed
Layers separating, especially

on larger cross-sections.

Decrease in 10 mm/min

increments.

Layer Thickness
Delamination with thicker

layers.

Increase exposure time or

decrease layer thickness.

Resin Temperature
Inconsistent printing, layer

lines.

Maintain a stable temperature

between 20-28 °C.

The way a model is oriented and supported on the build plate significantly impacts the forces

exerted during printing.

Question: How can I orient my model to minimize the risk of layer separation?

Answer: The primary goal is to minimize the cross-sectional area of each layer being printed.

Tilting: Avoid printing large, flat surfaces parallel to the build plate. Tilting the model by 30 to

45 degrees can significantly reduce the surface area of each layer, thereby decreasing the

peel force.[2]

Hollowing and Drainage: For large, solid models, hollowing them out and adding drainage

holes can reduce the suction cup effect and the overall weight of the print, both of which can

contribute to layer separation.[2]

Question: How do I know if I have enough supports?
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Answer: Insufficient supports, especially on overhangs and islands, can lead to parts of the

model flexing or detaching during the printing process, causing layer separation. Use your

slicer software to automatically generate supports and then manually add more to any areas

that look like they might be unsupported or prone to movement.

Proper post-curing is essential for achieving the final mechanical properties of BADGE-based

resins and can improve interlayer bonding.

Question: How does post-curing affect the strength of my BADGE resin prints?

Answer: Post-curing with UV light and often heat completes the polymerization process,

significantly increasing the crosslink density of the resin. This leads to improved mechanical

properties such as tensile strength and hardness. Studies have shown that thermal post-curing,

in addition to UV curing, can further enhance these properties. For some resins, post-curing at

an elevated temperature (e.g., 80 °C) can lead to a significant increase in tensile strength.

Experimental Protocol: Post-Curing Optimization

Objective: To determine the optimal post-curing time and temperature for maximizing the

mechanical properties of a printed part.

Materials: Several identical printed test specimens (e.g., tensile test bars as per ASTM

D638), a UV curing station, and a temperature-controlled oven.

Methodology:

Divide the printed specimens into different groups.

Keep one group as a control (no post-curing).

Post-cure the other groups under different conditions:

Varying UV exposure times at a constant temperature.

Varying temperatures for a constant UV exposure time.

Perform mechanical testing (e.g., tensile strength, flexural strength) on all specimens.
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Analyze the data to identify the post-curing conditions that yield the best mechanical

performance.

Quantitative Data: Example of Post-Curing Effects on Mechanical Properties

The following table is a hypothetical example based on general findings for epoxy-based resins

and should be adapted based on your specific material and experimental results.

Post-Curing Condition Tensile Strength (MPa)

No Post-Cure 35

UV Cure (30 min) 55

UV Cure (30 min) + Heat (60°C, 1 hr) 70

UV Cure (30 min) + Heat (80°C, 1 hr) 85

Visual Troubleshooting and Workflows
Troubleshooting Workflow for Layer Separation
The following diagram illustrates a logical workflow for troubleshooting layer separation issues.
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Layer Separation Observed

Step 1: Verify Curing Parameters
- Check exposure time

- Perform calibration print

Problem Resolved

Improved adhesion

Issue Persists

Separation still present

Step 2: Optimize Printing Parameters
- Reduce lift speed

- Adjust layer thickness
- Check resin temperature

Improved adhesion

Separation still present

Step 3: Evaluate Model Orientation & Supports
- Tilt the model

- Add more supports
- Hollow large models

Improved adhesion

Separation still present

Step 4: Optimize Post-Curing
- Ensure adequate UV exposure
- Consider thermal post-curing

Improved adhesion

Click to download full resolution via product page

Caption: A step-by-step workflow for diagnosing and resolving layer separation in BADGE-

based 3D printing.

Chemical Structure of BADGE
Understanding the basic chemical structure of BADGE can provide insight into the curing

process.
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Bisphenol A Diglycidyl Ether (BADGE)

O(CH2-CH(O)CH2) C6H4-C(CH3)2-C6H4 (CH2-CH(O)CH2)O

Click to download full resolution via product page

Caption: The basic chemical structure of Bisphenol A diglycidyl ether (BADGE).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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